OB-1

Vue d'ensemble

Description

Le composé « OB-1 » est connu comme un agent de blanchiment fluorescent. Il est largement utilisé dans diverses industries pour améliorer la luminosité et la blancheur des matériaux. Le nom chimique de this compound est le 2,2’-(1,2-éthènediyldi-4,1-phénylène)bisbenzoxazole. Ce composé est particulièrement efficace pour absorber la lumière ultraviolette et la réémettre sous forme de lumière bleue visible, ce qui contribue à contrecarrer le jaunissement et à améliorer l’apparence des produits.

Applications De Recherche Scientifique

OB-1 has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.

Biology: this compound is employed in biological assays to study cellular processes and molecular interactions.

Medicine: Research has explored its potential use in medical diagnostics and imaging techniques.

Industry: This compound is extensively used in the textile, plastic, and paper industries to enhance the appearance of products by increasing their brightness and whiteness .

Mécanisme D'action

Le mécanisme d’action de OB-1 implique sa capacité à absorber la lumière ultraviolette et à la réémettre sous forme de lumière bleue visible. Ce processus est connu sous le nom de fluorescence. La structure moléculaire de this compound lui permet d’interagir avec la lumière ultraviolette, provoquant des transitions électroniques qui aboutissent à l’émission de lumière visible. Cette propriété est utilisée pour contrecarrer le jaunissement et améliorer l’apparence visuelle des matériaux.

Analyse Biochimique

Biochemical Properties

OB-1 plays a significant role in biochemical reactions by inhibiting the oligomerization of STOML3, a protein that is crucial for mechanosensation . The nature of the interaction between this compound and STOML3 is inhibitory, with this compound effectively reducing the size of STOML3 clusters in the plasma membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the Piezo1 ion channel, a key player in cellular mechanosensation

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to STOML3, thereby inhibiting its oligomerization . This results in a decrease in the size of STOML3 clusters in the plasma membrane and a reduction in mechanically-induced Piezo1 current amplitudes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de OB-1 implique plusieurs étapes. Une méthode courante commence par la 2-benzoxazolone et l’acide p-méthylbenzoïque comme matières premières. Ceux-ci sont mis en réaction à des températures comprises entre 170 °C et 220 °C en présence d’un solvant et d’acide borique comme catalyseur. La réaction dure généralement de 8 à 15 heures. Le produit résultant, le 4-(méthylphényl)benzoxazole, est ensuite mis en réaction avec du soufre à des températures comprises entre 240 °C et 270 °C pendant 3 à 5 heures. Au cours de ce processus, le sulfure d’hydrogène est éliminé et le produit final est raffiné à l’aide de trichlorobenzène .

Méthodes de production industrielles

Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent purifié par cristallisation et filtration pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

OB-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure de this compound, affectant ses propriétés optiques.

Substitution : this compound peut participer à des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d’autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés du benzoxazole, tandis que la réduction peut produire diverses formes réduites de this compound.

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme sonde fluorescente dans diverses analyses et expériences chimiques.

Biologie : this compound est utilisé dans les tests biologiques pour étudier les processus cellulaires et les interactions moléculaires.

Médecine : La recherche a exploré son utilisation potentielle dans les diagnostics médicaux et les techniques d’imagerie.

Industrie : This compound est largement utilisé dans les industries textile, plastique et papetière pour améliorer l’apparence des produits en augmentant leur luminosité et leur blancheur .

Comparaison Avec Des Composés Similaires

OB-1 est unique par rapport aux autres agents de blanchiment fluorescents en raison de sa grande stabilité thermique et de sa forte fluorescence. Des composés similaires comprennent :

Fluorescent Brightener 184 : Connu pour son utilisation dans les textiles et les détergents.

Fluorescent Brightener 351 : Couramment utilisé dans les industries du papier et du plastique.

Fluorescent Brightener 220 : Utilisé dans diverses applications industrielles pour ses effets de blanchiment.

This compound se distingue par ses performances supérieures dans les applications à haute température et sa capacité à fournir un fort effet de blanchiment avec un ajout minimal .

Propriétés

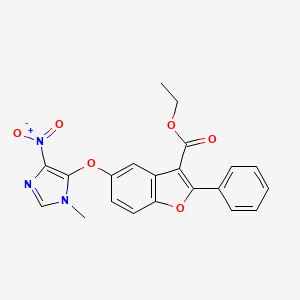

IUPAC Name |

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)